1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), also known by its identifier UNC1079, is a synthetic compound with the molecular formula C28H42N4O2 and a molecular weight of approximately 466.66 g/mol. This compound features a central 1,4-phenylenebis structure flanked by two bipiperidin-1-ylmethanone moieties. Its solid form is characterized by a high purity level, often reported at 98% in commercial preparations .
The presence of the piperidine groups in the molecule suggests potential interest for its interaction with receptors containing similar binding pockets. Piperidine is a common scaffold in medicinal chemistry, known for its presence in various bioactive molecules PubChem, CID 5280. However, further research is needed to confirm this and elucidate any specific targets.
Some chemical suppliers offer 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), but the product information typically focuses on chemical properties and storage recommendations, with no mention of established scientific research applications example: BLD Pharm: .
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) has garnered attention for its potential biological activities. It has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Preliminary studies suggest that it may exhibit neuroprotective properties and could be beneficial in treating conditions such as neurodegenerative diseases .
The synthesis of 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) typically involves the following steps:
These methods may vary slightly based on specific laboratory protocols or desired yields .
This compound has potential applications in medicinal chemistry and pharmacology. Its neuroactive properties make it a candidate for research into treatments for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, its structural characteristics may allow it to serve as a scaffold for further drug design efforts aimed at developing new therapeutics targeting central nervous system disorders .
Interaction studies involving 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) have focused on its binding affinity to various receptors in the brain. It has shown promising results in modulating dopamine receptor activity, which could be pivotal in treating conditions associated with dopaminergic dysfunctions. Further studies are required to elucidate its mechanism of action and potential side effects .
Several compounds share structural similarities with 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone). Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,4-Phenylenediamine | Contains two amino groups | Used in dye manufacturing and polymer production |
| 1,4-Benzenedicarboxylic acid (Phthalic acid) | Contains two carboxylic acid groups | Commonly used as a plasticizer and in resin production |
| 1,4-Diazabicyclo[2.2.2]octane | A bicyclic compound | Known for its strong basicity and utility in organic synthesis |
| 4-(Bipiperidin-1-yl)methylphenol | Contains a bipiperidine and phenolic group | Potential antioxidant properties |
The uniqueness of 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) lies in its dual bipiperidine structure combined with the phenylenebis framework, which enhances its biological activity compared to simpler derivatives like phthalic acid or benzenediamine.
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), also known by its systematic IUPAC name [4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone, is a synthetic bis-amide compound with the molecular formula C₂₈H₄₂N₄O₂ and a molecular weight of 466.66 g/mol. Its CAS Registry Number is 1418741-86-2, and it is commonly referenced by the identifier UNC1079 in biochemical research. The compound is also cataloged under the ChEMBL ID CHEMBL2426474, emphasizing its relevance in medicinal chemistry.
The molecule features a central 1,4-phenylene group symmetrically linked to two bipiperidin-1-ylmethanone moieties. Each bipiperidine subunit consists of two fused piperidine rings, creating a rigid, three-dimensional scaffold. The carbonyl groups bridge the aromatic core and the nitrogen-rich heterocycles, contributing to its planar geometry and hydrogen-bonding capabilities.
| Structural Feature | Description |
|---|---|
| Central aromatic ring | 1,4-disubstituted benzene core |
| Bipiperidine moieties | Two fused piperidine rings per side chain |
| Carbonyl bridges | Amide linkages connecting aromatic core to bipiperidine units |
| Molecular symmetry | C₂ symmetry axis through the benzene ring |
The classification of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) involves multiple hierarchical levels that describe its chemical nature, structural features, and functional characteristics. This comprehensive classification system enables precise categorization within chemical databases and facilitates understanding of its chemical behavior.
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) belongs to the primary classification of organic compounds, specifically falling under the category of heterocyclic organic compounds [13] [14]. The compound represents a complex organic molecule containing carbon-based structural frameworks with incorporated heteroatoms, particularly nitrogen atoms within ring systems [21]. This primary classification establishes the foundational chemical nature of the compound as an organic entity with significant structural complexity.
The compound is classified as containing tertiary amide functional groups, with two such groups present in its molecular structure [16] [18]. Each tertiary amide group features a nitrogen atom bonded to three carbon atoms, including the carbonyl carbon [18] [19]. This classification is significant because tertiary amides exhibit distinct chemical reactivity patterns compared to primary and secondary amides [23]. The presence of multiple tertiary amide groups contributes to the compound's overall chemical stability and influences its interaction with biological systems [16].
From a structural perspective, the compound is classified as a bis(piperidine) derivative featuring a central aromatic linker [1] [10]. This classification describes the molecular architecture where two piperidine-containing units are connected through a central aromatic benzene ring via methanone linkages [1]. The structural classification emphasizes the symmetric nature of the molecule and its modular construction from recognizable chemical building blocks.
The compound contains multiple six-membered heterocyclic ring systems, specifically piperidine rings [13] [14]. Piperidine derivatives are classified as aliphatic heterocycles, distinguishing them from aromatic heterocyclic systems [21]. The molecule contains four piperidine rings total, arranged in two bipipiperidine units [1] [11]. Additionally, the compound features one aromatic benzene ring system that serves as the central structural core [20].
As a piperidine derivative, the compound falls within the broader classification of nitrogen-containing heterocyclic compounds [12] [13]. Piperidine represents a saturated six-membered ring containing one nitrogen atom, and derivatives of piperidine constitute an important class of compounds in medicinal chemistry [12] [14]. The multiple piperidine units in this compound place it within the category of complex piperidine derivatives with potential biological activity.
The central portion of the molecule contains a 1,4-disubstituted benzene ring, classifying it as containing an aromatic system [20] [24]. The aromatic benzene ring follows the criteria for aromaticity, including planarity, cyclic conjugation, and adherence to Hückel's rule [20]. This aromatic component provides structural rigidity to the molecule and influences its overall chemical properties.
With a molecular weight of 466.7 grams per mole, the compound is classified as a medium molecular weight organic compound [1]. This classification places it within the range typical for small molecule pharmaceuticals and research compounds, distinguishing it from both small fragments and large macromolecular structures.
From a research perspective, the compound is classified as a chemical probe and research tool compound [9] [10]. Specifically, it serves as a weak inhibitor of the L3MBTL3 methyl-lysine reader domain, designed as a negative control compound for cellular studies [10]. This classification reflects its intended use in chemical biology research rather than therapeutic applications.
The compound is classified as achiral, meaning it possesses no stereogenic centers and therefore exists as a single stereoisomeric form [1]. This stereochemical classification simplifies its chemical characterization and eliminates concerns about enantiomeric purity in research applications.
| Classification Category | Classification Details |
|---|---|
| Primary Chemical Class | Organic Compound [13] |
| Secondary Chemical Class | Heterocyclic Organic Compound [14] [21] |
| Functional Group Classification | Tertiary Amides (contains two tertiary amide functional groups) [16] [18] |
| Structural Classification | Bis(piperidine) derivative with central aromatic linker [1] [10] |
| Ring System Classification | Six-membered heterocyclic rings (multiple piperidine rings) [13] [14] |
| Nitrogen-containing Heterocycle | Piperidine derivatives (aliphatic heterocycles) [12] [21] |
| Aromatic System | Aromatic benzene ring (1,4-disubstituted phenyl group) [20] |
| Amide Classification | Tertiary amide (nitrogen bonded to three carbon atoms including carbonyl carbon) [18] [19] |
| Molecular Weight Category | Medium molecular weight organic compound (466.7 g/mol) [1] |
| Pharmacological Class | Chemical probe/Research tool compound [9] [10] |
| Chemical Database Classification | Small molecule research compound [1] |
| Stereochemistry | Achiral molecule (no stereogenic centers) [1] |
| Bioactivity Classification | L3MBTL3 methyl-lysine reader domain weak inhibitor [10] |
The historical development of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) is deeply rooted in the foundational discoveries of piperidine chemistry that began in the mid-nineteenth century. The piperidine heterocycle was first discovered in 1850 by Scottish chemist Thomas Anderson, who obtained it by reacting piperine with nitric acid [1]. This discovery was independently confirmed in 1852 by French chemist Auguste Cahours, who named the compound and established its fundamental properties [1]. These early discoveries laid the groundwork for what would eventually become one of the most important heterocyclic scaffolds in medicinal chemistry.
The significance of these early discoveries cannot be overstated, as piperidine would later emerge as a cornerstone structure in pharmaceutical development. Piperidine naturally occurs in black pepper, having been obtained from Psilocaulon absimile (Aizoaceae) and Petrosimonia monandra [1]. The piperidine structural motif is present in numerous natural alkaloids, including piperine (which gives black pepper its spicy taste), the fire ant toxin solenopsin, the nicotine analog anabasine of tree tobacco (Nicotiana glauca), lobeline of Indian tobacco, and the toxic alkaloid coniine from poison hemlock [1].
The period from the 1920s through the 1940s marked a crucial phase in the development of organoselenium and piperidine derivative synthesis methodologies. During this era, researchers began exploring the chemical versatility of the piperidine ring system and developing synthetic approaches that would later prove essential for complex compound construction [2]. The establishment of reliable synthetic methodologies during this period provided the foundation for more sophisticated piperidine chemistry that would emerge in subsequent decades.
Industrial production of piperidine was established through the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst, following the reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH [1]. This industrial-scale production capability was essential for supporting the expanded research and development efforts that would characterize the following decades.
The 1950s represented a watershed moment in piperidine chemistry with the development of piperidine-based pharmaceuticals that established the heterocycle as a privileged pharmaceutical scaffold. Notable among these early developments was phencyclidine, which was first synthesized in 1926 by Parke-Davis but marketed as Sernyl in the 1950s [3]. This period also saw the emergence of early analgesics and other therapeutic compounds that demonstrated the pharmaceutical potential of piperidine derivatives.
The benzoylpiperidine fragment, which forms a crucial component of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), gained particular prominence during this era. The phenyl(piperidin-4-yl)methanone fragment became recognized as a privileged structure in medicinal chemistry, present in many bioactive compounds with broad therapeutic spectra [4]. This recognition was particularly significant in the development of serotoninergic and dopaminergic receptor ligands for treating neuropsychiatric and neurodegenerative diseases [4].
The 1960s through 1970s witnessed substantial expansion in piperidine chemistry for pharmaceutical applications, with researchers developing increasingly sophisticated approaches to piperidine derivative synthesis. This period was characterized by the development of advanced cyclization and coupling reactions that enabled the construction of more complex piperidine-containing systems [5]. The versatility of piperidine derivatives was demonstrated through their application in various therapeutic areas, including central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics [6].
During this period, researchers began exploring multicomponent reactions (MCRs) for piperidine synthesis. One of the first examples of multicomponent synthesis of piperidine-containing compounds was demonstrated by Guareschi in 1897, who synthesized cyclic imides through a multicomponent reaction between butanone, ethyl cyanoacetate, and ammonia in alcohol solution [5]. This work was followed by numerous publications devoted to the preparation of various substituted piperidine cycles using MCR approaches [5].
The 1980s through 1990s marked the development of advanced synthetic methodologies, including metal-catalyzed synthesis methods that enabled the construction of increasingly complex piperidine derivatives [5]. This period saw the emergence of sophisticated synthetic approaches that would eventually enable the synthesis of bis-piperidine compounds like 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone).
The concept of "molecular switches" in medicinal chemistry gained prominence during this era, particularly in the context of piperidine-based compounds. Researchers discovered that subtle structural modifications to piperidine derivatives could dramatically alter their pharmacological properties, leading to the development of compounds with switchable modes of action [7].
The 2000s to 2010s represented the emergence of complex piperidine derivatives for specialized applications, with researchers developing increasingly sophisticated multi-ring piperidine systems [5]. Modern coupling strategies, including Suzuki-Miyaura coupling, Heck reactions, and other palladium-catalyzed processes, became standard tools for constructing complex piperidine architectures [8] [9].
The contemporary era (2010s to present) has been characterized by the direct development of complex bis-piperidine compounds, including phenylenebis derivatives like 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone). This period has seen the application of expert-level synthetic methodologies that combine multiple piperidine units through sophisticated linker systems, enabling the creation of compounds with enhanced biological activities and improved pharmacological properties .
The development of 1,4-phenylenebis compounds as rigid linker systems emerged in the 1960s and has continued to the present day. These frameworks provide structural rigidity and specific geometric constraints that are valuable in drug design and materials science applications [11]. The use of terephthaloyl chloride as a key synthetic intermediate for constructing 1,4-phenylenebis derivatives became established during this period [12].
Bipiperidin structures, which offer enhanced binding properties compared to single piperidine units, began to be systematically explored in the 1980s and have continued to be developed through the present day [13]. These systems provide increased conformational flexibility while maintaining the pharmacologically important piperidine nitrogen atoms that can interact with biological targets.
The use of methanone groups as linkers in piperidine derivatives has been developed since the 1970s and continues to be important in contemporary synthesis [4]. These carbonyl-containing linkers facilitate hydrogen bonding interactions with biological targets and provide additional sites for molecular recognition.
| Historical Development Timeline |
|---|
| 1850: Piperidine first discovered by Thomas Anderson [1] |
| 1852: Independent discovery by Auguste Cahours [1] |
| 1920s-1940s: Early synthetic methodology development |
| 1950s: Establishment of piperidine as pharmaceutical scaffold [3] |
| 1960s-1970s: Advanced understanding of piperidine derivatives [5] |
| 1980s-1990s: Sophisticated synthetic approaches developed [5] |
| 2000s-2010s: Complex multi-ring piperidine systems explored [8] |
| 2010s-Present: Direct relevance to bis-piperidine methanone compounds |